5-bromo-2-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl acetate
Overview
Description
5-bromo-2-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl acetate is a useful research compound. Its molecular formula is C23H19BrN2O4S and its molecular weight is 499.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.02489 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Compounds with structures incorporating elements like pyrazoline, thiazolidinone, and benzoxazinone are often synthesized for their potential anticancer, antiviral, and antimicrobial properties. For example, the synthesis of 2-pyrazoline-substituted 4-thiazolidinones demonstrated selective inhibition of leukemia cell lines and high antiviral activity against specific virus strains (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013). This suggests that derivatives of complex molecules, similar to the one , could be explored for their biological activities.
Antioxidant and Antimicrobial Properties
Research on naturally occurring bromophenols from marine sources has uncovered potent antioxidant activities, stronger than standard controls (Li, Li, Gloer, & Wang, 2011). This indicates the potential of brominated compounds in contributing to antioxidant research. Similarly, novel 1,2,4-triazole derivatives have been synthesized with demonstrated antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010), suggesting that molecules with similar structural features could be applied in the development of new antimicrobial agents.
Photochemical Applications
The synthesis of new zinc phthalocyanine derivatives, characterized by high singlet oxygen quantum yields, highlights the applicability of such compounds in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). This demonstrates the potential use of complex heterocyclic compounds in therapeutic applications requiring specific photochemical properties.
Anti-Inflammatory and Analgesic Properties
Additionally, the synthesis of quinazolinone derivatives has shown promising anti-inflammatory and analgesic properties (Mohamed, Kamel, Kassem, Abotaleb, Nofal, & Ahmed, 2009). This points to the potential of synthesizing and studying the biological activities of compounds with complex heterocyclic structures for pharmaceutical applications.
Properties
IUPAC Name |
[5-bromo-2-methoxy-4-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O4S/c1-13(27)29-21-11-16(24)15(10-20(21)28-2)23-26-18(14-6-3-4-7-19(14)30-23)12-17(25-26)22-8-5-9-31-22/h3-11,18,23H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGOFLXJSHGENG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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